molecular formula C23H23N7O B560189 VX-984 CAS No. 1476074-39-1

VX-984

Cat. No.: B560189
CAS No.: 1476074-39-1
M. Wt: 415.5 g/mol
InChI Key: PEACIOGDEQRHFA-KIYKJNLWSA-N
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Mechanism of Action

Target of Action

VX-984, also known as 0C33IBK195, M9831, M-9831, or UNII-0C33IBK195, is a selective and potent inhibitor of DNA-PKcs . DNA-PKcs is a critical factor in the repair of DNA double-strand breaks (DSBs), which are the most lethal and toxic of lesions to DNA .

Mode of Action

This compound interacts with its target, DNA-PKcs, by inhibiting its function . This inhibition results in a dose-dependent reduction in the efficiency of non-homologous end joining (NHEJ), a pathway that repairs DSBs . Furthermore, this compound treatment enhances the radiosensitivity of each GBM cell line in a concentration-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the non-homologous end joining (NHEJ) pathway . Inhibition of NHEJ by this compound results in compensatory increases in alternative repair pathways, specifically homologous recombination (HR) and microhomology-mediated end joining (mNHEJ) . This shift in repair mechanisms leads to an increase in DNA double-strand breaks (DSBs) .

Pharmacokinetics

It is noted that this compound is able to cross the blood-brain tumor barrier at sufficient concentrations, suggesting favorable distribution characteristics .

Result of Action

The molecular effect of this compound’s action is the inhibition of DNA-PKcs phosphorylation, which is a critical step in the NHEJ repair pathway . On a cellular level, this compound treatment results in an inability of malignant cells to resolve γ-H2AX foci, indicating an accumulation of unrepaired DSBs . This leads to enhanced radiosensitivity in glioblastoma cells .

Biochemical Analysis

Biochemical Properties

VX-984 plays a significant role in biochemical reactions, particularly in the repair of DNA DSBs. It interacts with DNA-PK, a critical enzyme in the NHEJ pathway . This compound inhibits DNA-PK, resulting in a concentration-dependent inhibition of radiation-induced DNA-PK phosphorylation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It enhances the radiosensitivity of glioblastoma cells and non-small cell lung cancer (NSCLC) cells . This compound treatment results in a concentration-dependent enhancement of radiosensitivity, as defined by clonogenic analysis .

Molecular Mechanism

The molecular mechanism of this compound is primarily through the inhibition of DNA-PK, thereby affecting the NHEJ pathway . It inhibits the repair of radiation-induced DNA double-strand breaks in cells, suggesting that the radiosensitization induced by this compound is mediated by an inhibition of DNA repair .

Temporal Effects in Laboratory Settings

Over time, this compound shows a consistent ability to inhibit DNA-PK and enhance the radiosensitivity of cancer cells . It has been observed that this compound treatment results in a dose-dependent reduction in the efficiency of NHEJ .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In NSCLC patient-derived xenograft models, this compound significantly enhanced the efficacy of pegylated liposomal doxorubicin (PLD) when used in combination .

Metabolic Pathways

This compound is involved in the DNA repair metabolic pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway, and inhibits its function .

Subcellular Localization

Given its role as a DNA-PK inhibitor, it is likely to be found in the nucleus where DNA repair processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M9831 involves the incorporation of stable heavy isotopes such as deuterium into the drug molecule. . The specific synthetic routes and reaction conditions for M9831 are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of M9831 typically involves large-scale synthesis using advanced chemical engineering techniques. The compound is produced in various quantities, ranging from milligrams to grams, depending on the research requirements .

Biological Activity

VX-984 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), primarily involved in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has garnered significant attention for its potential therapeutic applications, particularly in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment.

This compound inhibits DNA-PKcs, a critical component of the NHEJ pathway, which is responsible for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, this compound leads to an accumulation of unrepaired DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics. This mechanism has been demonstrated across various studies, highlighting its potential in oncological therapies.

Key Findings from Research Studies

  • Inhibition of NHEJ : this compound has shown a dose-dependent reduction in class switch recombination (CSR) efficiency, indicating its potent inhibition of NHEJ. This was evidenced by increased DSBs and a compensatory activation of alternative repair pathways like homologous recombination (HR) in transformed cells .
  • Enhancement of Radiosensitivity : In studies involving glioblastoma multiforme (GBM) cell lines, this compound significantly enhanced radiosensitivity. The compound inhibited radiation-induced phosphorylation of DNA-PKcs and reduced the repair of radiation-induced DSBs, as measured by γH2AX expression and comet assays. In vivo studies indicated that this compound could cross the blood-brain barrier and improve survival rates when combined with radiation therapy .
  • Synergistic Effects with Chemotherapy : The combination of this compound with doxorubicin has been shown to enhance cytotoxic effects in various cancer cell lines. Preclinical models demonstrated that this compound increased DNA damage markers and reduced DSB repair efficiency, leading to improved outcomes in xenograft models .

Table 1: Summary of Biological Activities and Effects of this compound

Study FocusFindings
NHEJ InhibitionDose-dependent reduction in CSR efficiency; increased DSBs; activation of HR pathways .
Radiosensitivity EnhancementEnhanced radiosensitivity in GBM cells; reduced DNA-PKcs phosphorylation; improved survival in mice .
Chemotherapy SynergyIncreased efficacy of doxorubicin; strong synergy observed in multiple cancer cell lines .

Table 2: Clinical Trials Involving this compound

Trial IDPhaseCombination TherapyTarget Cancer TypeStatus
NCT02644278Phase IThis compound + Pegylated Liposomal Doxorubicin (PLD)Solid TumorsOngoing
NCT02712562Phase I/IIThis compound + Radiation TherapyGlioblastomaOngoing

Case Studies

  • Case Study on GBM Treatment :
    • Objective : Evaluate the effect of this compound on radiosensitivity in GBM.
    • Method : U251 and NSC11 cell lines were treated with this compound followed by radiation exposure.
    • Results : Significant enhancement in radiosensitivity was observed, correlating with decreased DNA-PKcs activity and increased γH2AX foci post-radiation. Mice treated with both this compound and radiation showed improved survival compared to controls .
  • Combination with Doxorubicin :
    • Objective : Assess the efficacy of this compound combined with doxorubicin.
    • Method : Various breast cancer cell lines were treated with doxorubicin alone or in combination with this compound.
    • Results : The combination resulted in enhanced cytotoxicity and increased markers of DNA damage, supporting the use of this compound as a viable adjunct therapy for enhancing doxorubicin effectiveness .

Properties

IUPAC Name

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEACIOGDEQRHFA-KIYKJNLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476074-39-1
Record name VX-984
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-984
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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